2-(butylsulfanyl)-4,6-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
2-(Butylsulfanyl)-4,6-dinitro-N~1~-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by the presence of butylsulfanyl, dinitro, and trifluoromethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfanyl)-4,6-dinitro-N~1~-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps:
Sulfurization: The butylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable butylthiol reacts with a halogenated precursor.
Amidation: The final step involves the formation of the benzamide linkage through a reaction between the nitro-substituted benzoyl chloride and 3-(trifluoromethyl)aniline under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for nitration and sulfurization steps, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Butylsulfanyl)-4,6-dinitro-N~1~-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amino-substituted benzamides.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2-(Butylsulfanyl)-4,6-dinitro-N~1~-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(Butylsulfanyl)-4,6-dinitro-N~1~-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzamide
- 4,6-Dinitrobenzamide
- Butylsulfanylbenzamide
Uniqueness
2-(Butylsulfanyl)-4,6-dinitro-N~1~-[3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of butylsulfanyl, dinitro, and trifluoromethyl groups, which impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C18H16F3N3O5S |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
2-butylsulfanyl-4,6-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H16F3N3O5S/c1-2-3-7-30-15-10-13(23(26)27)9-14(24(28)29)16(15)17(25)22-12-6-4-5-11(8-12)18(19,20)21/h4-6,8-10H,2-3,7H2,1H3,(H,22,25) |
InChI Key |
AGGQGKVHIMXSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC(=CC(=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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